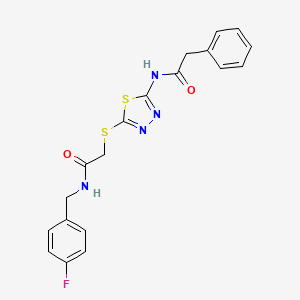
N-(4-fluorobenzyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17FN4O2S2 and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorobenzyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound classified within the thiadiazole derivatives. Its unique structure, which combines a thiadiazole ring with acetamide and fluorobenzyl moieties, suggests significant potential for biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, focusing on its anticancer activity and interactions with cellular pathways.
Chemical Structure and Properties
The compound's molecular formula is C17H18FN3OS2, with a molecular weight of approximately 329.41 g/mol. The structure includes:
- Thiadiazole ring : Known for its diverse biological activities.
- Acetamide group : Involved in various biochemical reactions.
- Fluorobenzyl moiety : Enhances lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit notable anticancer properties. This compound has been studied for its cytotoxic effects against various cancer cell lines, including:
- Breast Adenocarcinoma (MCF-7)
- Hepatocellular Carcinoma (HepG2)
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis through mechanisms such as:
- Tubulin Polymerization Inhibition : Disrupts microtubule dynamics essential for mitosis.
- Kinase Inhibition : Interferes with signaling pathways that promote cancer cell survival and proliferation.
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated the effectiveness of this compound against cancer cell lines. The median inhibitory concentration (IC50) values indicate its potency:
These results suggest that modifications to the chemical structure can significantly enhance anticancer activity.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that specific substitutions on the thiadiazole scaffold can lead to increased potency. For instance, substituting different functional groups on the phenyl ring has been shown to alter the IC50 values dramatically:
| Compound Name | Structural Feature | IC50 (µg/mL) |
|---|---|---|
| Compound A | Para-substituted | 10.10 |
| Compound B | Ortho-substituted | 5.36 |
| Compound C | Benzyl moiety | 3.21 |
This highlights the importance of structural modifications in enhancing biological activity.
The mechanisms through which this compound exerts its effects include:
- Binding to Proteins : Docking studies indicate strong binding affinity to kinases involved in cancer progression.
- Disruption of Microtubule Dynamics : By interacting with tubulin, it prevents proper mitotic spindle formation.
Case Studies and Comparative Analysis
Several studies have documented the biological activities of structurally similar compounds. For example:
-
5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole : Exhibits anticancer activity against various cell lines.
Compound Name Biological Activity 5-[2-(N-(Substituted phenyl)acetamide)]amino Anticancer activity N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole Cytotoxic effects on leukemia cells
These comparisons underscore the potential of this compound as a lead compound for further drug development.
科学研究应用
Anticancer Properties
The compound has been studied for its efficacy against various cancer types. Research indicates that derivatives of thiadiazole, including the one , exhibit significant cytotoxic effects on cancer cells.
Case Studies
A review highlighted several studies where thiadiazole derivatives were tested:
- Study on Leukemia Cells : A derivative similar to the compound inhibited the growth of human leukemia K562 cells significantly .
- Breast Cancer Models : Another study found that a related thiadiazole derivative decreased proliferation in triple-negative breast cancer models without overt toxicity .
Pharmacological Investigations
The pharmacological profile of N-(4-fluorobenzyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide suggests potential as a therapeutic agent beyond oncology.
Potential Uses
- Antimicrobial Activity : Some studies indicate that thiadiazole derivatives possess antimicrobial properties, which could be explored further for developing new antibiotics .
- Anti-inflammatory Effects : Thiadiazole compounds have been investigated for their anti-inflammatory effects, indicating their potential role in treating inflammatory diseases .
Data Table: Summary of Anticancer Activity
属性
IUPAC Name |
N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c20-15-8-6-14(7-9-15)11-21-17(26)12-27-19-24-23-18(28-19)22-16(25)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVMFVPHQNZZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













